molecular formula C13H16ClFO2 B12838578 2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane

2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane

Cat. No.: B12838578
M. Wt: 258.71 g/mol
InChI Key: ZQOAQMFIHWUVCF-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane is a chemical compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound features a chloro-fluoro-phenyl group and a propyl group attached to the dioxane ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-fluoro-benzaldehyde with propyl glycol in the presence of an acid catalyst to form the dioxane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro and fluoro groups to hydrogen atoms, resulting in a less substituted dioxane.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of less substituted dioxanes.

    Substitution: Formation of substituted dioxanes with various functional groups.

Scientific Research Applications

2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-fluoro-phenyl)-5-methyl-[1.3]dioxane
  • 2-(4-Chloro-3-fluoro-phenyl)-5-ethyl-[1.3]dioxane
  • 2-(4-Chloro-3-fluoro-phenyl)-5-butyl-[1.3]dioxane

Uniqueness

2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the propyl chain, provides a distinct set of properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C13H16ClFO2

Molecular Weight

258.71 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)-5-propyl-1,3-dioxane

InChI

InChI=1S/C13H16ClFO2/c1-2-3-9-7-16-13(17-8-9)10-4-5-11(14)12(15)6-10/h4-6,9,13H,2-3,7-8H2,1H3

InChI Key

ZQOAQMFIHWUVCF-UHFFFAOYSA-N

Canonical SMILES

CCCC1COC(OC1)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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